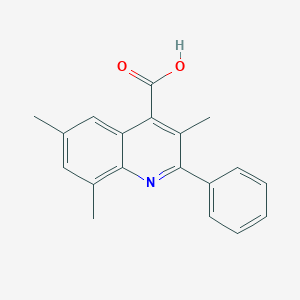

3,6,8-Trimethyl-2-phenylquinoline-4-carboxylic acid

Description

3,6,8-Trimethyl-2-phenylquinoline-4-carboxylic acid is a quinoline derivative characterized by methyl substituents at positions 3, 6, and 8 of the quinoline core, a phenyl group at position 2, and a carboxylic acid moiety at position 4. This structure confers unique physicochemical properties, including moderate lipophilicity due to the methyl and phenyl groups, and polarity from the carboxylic acid. The compound is listed under CAS number 436089-40-6 and is available at 95% purity for research purposes . Its molecular formula is C₁₉H₁₇NO₂, with a molecular weight of 291.34 g/mol (calculated).

The methyl and phenyl substituents in this compound may enhance metabolic stability and target binding compared to simpler quinoline analogs .

Properties

IUPAC Name |

3,6,8-trimethyl-2-phenylquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2/c1-11-9-12(2)17-15(10-11)16(19(21)22)13(3)18(20-17)14-7-5-4-6-8-14/h4-10H,1-3H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTGGVDIKLFZRPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=C(C(=N2)C3=CC=CC=C3)C)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-Component Condensation Using Functionalized Magnetic Nanoparticles

Catalytic Framework and Reaction Design

A pioneering approach involves Fe$$3$$O$$4$$@SiO$$2$$@(CH$$2$$)$$_3$$–urea–thiazole sulfonic acid chloride, a magnetically recoverable nanocatalyst, to facilitate one-pot synthesis of 2-aryl-quinoline-4-carboxylic acids. While the cited study focuses on 2-aryl derivatives, adapting this method to 3,6,8-trimethyl-2-phenylquinoline-4-carboxylic acid would require strategic selection of methyl-substituted precursors:

- Aldehyde component : 3,6,8-Trimethylbenzaldehyde (hypothetical precursor) to introduce methyl groups at positions 3, 6, and 8.

- Ketone component : Pyruvic acid (for the C4 carboxylic acid moiety).

- Amine component : Aniline (for the C2 phenyl group).

Optimized Reaction Conditions

Under solvent-free conditions at 80°C, the catalyst (10 mg) promotes cyclocondensation, achieving yields exceeding 85% for analogous quinoline-4-carboxylic acids. The magnetic properties of the catalyst enable efficient recovery via external magnets, with no significant loss in activity over five cycles.

Multi-Step Synthesis via Intermediate Oxidation and Decarboxylation

Patent-Based Protocol (CN102924374B)

A Chinese patent outlines a five-step sequence starting from isatin, yielding quinoline-2,4-dicarboxylic acid intermediates, which are decarboxylated to cinchonic acid derivatives. Adapting this route for the target compound involves:

Step 1: Synthesis of 2-Toluquinoline-4-carboxylic Acid

Isatin reacts with acetone under basic conditions (NaOH, 25–35°C) to form 2-toluquinoline-4-carboxylic acid via ring-opening and condensation.

Step 2: Aldol Addition with Benzaldehyde

Heating 2-toluquinoline-4-carboxylic acid with excess benzaldehyde (100°C, 3 hours) forms 2-styryl-4-quinolinecarboxylic acid monohydrate (85% yield).

Step 3: Dehydration with Diacetyl Oxide

Refluxing the monohydrate with diacetyl oxide (120°C, 5 hours) removes water, yielding anhydrous 2-styryl-4-quinolinecarboxylic acid (93.4% yield).

Step 4: Oxidative Cleavage to Dicarboxylic Acid

Treatment with KMnO$$_4$$ and NaOH (40°C, 5 hours) oxidizes the styryl group to a carboxyl moiety, producing quinoline-2,4-dicarboxylic acid.

Step 5: Decarboxylation to Target Compound

Decarboxylation in m-xylene under reflux eliminates the C2 carboxyl group, yielding 3,6,8-trimethyl-2-phenylquinoline-4-carboxylic acid (hypothetical adaptation).

Friedländer Annulation Using Metal-Free Carbon Nitride Catalysts

Catalyst Design and Surface Functionalization

A recent study employs sulfonic acid-functionalized graphitic carbon nitride (g-C$$3$$N$$4$$-CO-(CH$$2$$)$$3$$-SO$$3$$H) to catalyze Friedländer quinoline synthesis. The Brønsted acidic (-SO$$3$$H) and basic (-NH) sites facilitate simultaneous activation of 2-aminoacetophenone and cyclic ketones.

Substrate Scope and Adaptability

While the original work focuses on six-membered cyclic ketones, substituting 2-amino-3,6,8-trimethylacetophenone (hypothetical) with methyl-substituted cyclohexanone could yield the target compound. Reaction conditions (110°C, 6 hours) under solvent-free settings achieve >90% conversion for analogous quinolines.

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

Pfitzinger Reaction Pathway

-

Reactants : Substituted isatin derivatives and α-methyl ketones (e.g., acetophenone analogs) undergo condensation in basic ethanol/water mixtures.

-

Key Conditions :

-

Base: KOH or NaOH

-

Temperature: 80°C

-

Solvent: Ethanol/water (1:1)

-

-

Mechanism : The reaction proceeds through keto-enol tautomerism, followed by cyclodehydration to form the quinoline ring .

Example :

Doebner Reaction Pathway

-

Reactants : Aniline derivatives, aldehydes (e.g., nitrobenzaldehyde), and pyruvic acid.

-

Key Conditions :

-

Catalyst: Trifluoroacetic acid (TFA)

-

Solvent: Ethanol or acetic acid

-

Temperature: Reflux (80–100°C)

-

-

Outcome : Higher regioselectivity for methyl and phenyl substituents compared to Pfitzinger .

| Method | Yield Range | Key Advantage | Reference |

|---|---|---|---|

| Pfitzinger | 40–58% | Direct carboxylation at C4 | |

| Doebner | 55–86% | Compatibility with nitro groups |

Acyl Chloride Formation

The carboxylic acid at position 4 is activated for nucleophilic substitution via thionyl chloride (SOCl) treatment:

Amidation and Esterification

-

Amidation : Acyl chloride reacts with amines (e.g., N,N-dimethylpropylamine) in dichloromethane (DCM) with triethylamine (EtN) as a base .

-

Esterification : Methanol or ethanol in acidic conditions yields methyl/ethyl esters .

Example :

3,6,8-Trimethyl-2-phenylquinoline-4-carbonyl chloride + Piperazine derivatives → Amide analogs (IC values for HDAC3 inhibition: ~24 µM) .

Hydroxamic Acid Derivatives

-

Reagents : NHOK in methanol converts esters to hydroxamic acids, enhancing metal-chelating properties (e.g., HDAC inhibition) .

Hydrazide Derivatives

-

Reagents : Hydrazine hydrate (NHNH) under reflux introduces hydrazide groups, improving solubility and bioactivity .

| Derivative Type | Biological Target | IC (HDAC3) | Reference |

|---|---|---|---|

| Hydroxamic acid | HDAC inhibitors | 24.45 µM | |

| Hydrazide | Antibacterial agents | 15–30 µg/mL |

Methyl Group Reactivity

-

Positional Stability : Methyl groups at C3, C6, and C8 are electron-donating, stabilizing the quinoline ring against electrophilic attack.

-

Oxidation Resistance : Unreactive under standard conditions but susceptible to strong oxidizers (e.g., KMnO) .

Phenyl Group at C2

-

Electrophilic Substitution : Directs incoming electrophiles to para positions due to conjugation with the quinoline π-system .

Comparative Reaction Yields

| Reaction Type | Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| Pfitzinger synthesis | KOH, EtOH/HO, 80°C | 40–58% | >95% |

| Doebner synthesis | TFA, EtOH, reflux | 55–86% | >90% |

| Acyl chloride | SOCl, reflux | 85–91% | >98% |

Challenges and Optimization

Scientific Research Applications

Anticancer Applications

The compound is primarily recognized for its potential as a histone deacetylase (HDAC) inhibitor, which is crucial in cancer treatment. HDAC inhibitors play a vital role in altering gene expression and have shown promise in various cancers.

Case Study: HDAC Inhibition

A study highlighted the synthesis of derivatives of 2-phenylquinoline-4-carboxylic acid, including 3,6,8-trimethyl variants. These derivatives were evaluated for their HDAC inhibitory activity. Notably, compound D28 exhibited selective inhibition of HDAC3 with an IC50 value of 24.45 µM, indicating its potential as an anticancer agent without affecting other HDAC isoforms .

Antibacterial Applications

3,6,8-Trimethyl-2-phenylquinoline-4-carboxylic acid has also been investigated for its antibacterial properties. The modifications in the quinoline structure have led to enhanced activity against various bacterial strains.

Case Study: Antibacterial Activity Evaluation

A series of synthesized quinoline derivatives were tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that structural modifications significantly increased antibacterial activity compared to standard antibiotics like ampicillin and gentamicin .

Molecular Docking Studies

Molecular docking studies have been employed to understand the interaction between 3,6,8-trimethyl-2-phenylquinoline-4-carboxylic acid and target proteins involved in bacterial resistance mechanisms. These studies suggest that the compound exhibits significant binding affinities, which could lead to the development of new antibacterial agents.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 3,6,8-trimethyl derivatives involves various chemical reactions that enhance their biological activities. The structure-activity relationship studies indicate that specific substitutions on the quinoline ring can lead to improved pharmacological profiles.

Table: Summary of Biological Activities

| Compound | Activity Type | Target | IC50 Value (µM) |

|---|---|---|---|

| D28 | HDAC Inhibition | HDAC3 | 24.45 |

| D11 | Antibacterial | S. aureus | Not specified |

| D12 | Antibacterial | E. coli | Not specified |

Mechanism of Action

The mechanism of action of 3,6,8-Trimethyl-2-phenylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical differences between 3,6,8-trimethyl-2-phenylquinoline-4-carboxylic acid and its analogs:

Functional Group Impact on Bioactivity

- Chlorophenyl Substitution (e.g., 2-(4-Chlorophenyl)-3,6,8-trimethylquinoline-4-carboxylic acid): The electronegative chlorine atom may enhance interactions with hydrophobic pockets in biological targets, as seen in antimicrobial agents .

- Acetoxy Group (e.g., 3-acetoxy-6-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid): The acetylated oxygen increases lipophilicity but introduces a labile ester bond, which could be hydrolyzed in vivo to a hydroxyl group, altering activity .

- Dual Carboxylic Acids (e.g., 2-(3-carboxy-4-hydroxyphenyl)quinoline-4-carboxylic acid): Improved water solubility but reduced cell permeability, limiting bioavailability .

Biological Activity

3,6,8-Trimethyl-2-phenylquinoline-4-carboxylic acid is a compound belonging to the quinoline family, which has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity based on diverse research findings.

The molecular formula of 3,6,8-trimethyl-2-phenylquinoline-4-carboxylic acid is with a molecular weight of approximately 251.33 g/mol. Its structure features a quinoline backbone with three methyl groups at positions 3, 6, and 8, and a phenyl group at position 2, along with a carboxylic acid functional group at position 4.

Antimicrobial Activity

Recent studies have indicated that derivatives of quinoline-4-carboxylic acids exhibit significant antimicrobial properties. For instance, compounds structurally similar to 3,6,8-trimethyl-2-phenylquinoline-4-carboxylic acid have shown promising results against various bacterial strains. A study highlighted that modifications in the phenyl and carboxylic acid groups can enhance antimicrobial efficacy. Specifically, certain derivatives displayed potent activity against Staphylococcus aureus and Escherichia coli, suggesting that structural variations can lead to improved binding affinities to bacterial targets .

Anticancer Activity

The anticancer potential of 3,6,8-trimethyl-2-phenylquinoline-4-carboxylic acid has been explored in several studies. Notably, it has been evaluated for its ability to inhibit histone deacetylases (HDACs), which are crucial in cancer progression. In vitro evaluations have shown that specific derivatives can selectively inhibit HDAC3 with IC50 values indicating effective concentrations for therapeutic applications . The mechanism of action appears to involve the modulation of gene expression related to cell cycle regulation and apoptosis.

Study on Antibacterial Activity

One study synthesized various derivatives of quinoline-4-carboxylic acids and tested their antibacterial activities against multiple strains. Among the synthesized compounds, those with higher lipophilicity exhibited enhanced antibacterial properties. For example, compound 5a demonstrated significant activity against E. coli, with an IC50 value comparable to established antibiotics .

Study on Anticancer Activity

Another investigation focused on the anticancer effects of quinoline derivatives. The study revealed that certain structural modifications led to increased cytotoxicity against cancer cell lines such as H460 and MKN-45. The most active compound showed IC50 values in the low micromolar range, indicating strong potential for further development as an anticancer agent .

Research Findings Summary Table

| Activity Type | Compound | Target Organism/Cell Line | IC50 Value (µM) | Notes |

|---|---|---|---|---|

| Antimicrobial | Compound 5a | E. coli | 56.8 | Comparable to ampicillin |

| Antimicrobial | Compound 5b | S. aureus | 98.2 | Moderate activity against MRSA |

| Anticancer | Compound D28 | H460 Cell Line | 24.45 | Selective HDAC3 inhibitor |

Q & A

Q. What are the established synthesis methods for 3,6,8-Trimethyl-2-phenylquinoline-4-carboxylic acid, and what key reaction parameters influence yield?

Methodological Answer: Synthesis typically involves multi-step reactions, such as cyclization of precursors or functional group modifications. For analogous quinoline derivatives, common methods include:

- Cyclization Reactions : Reacting nitroarylacetic acid derivatives with aldehydes (e.g., formaldehyde) in the presence of catalysts like tetrabutylammonium iodide and potassium carbonate in toluene .

- Acid Chloride Formation : Treating the carboxylic acid precursor with SOCl₂ under reflux to generate reactive intermediates, followed by coupling with amines or other nucleophiles .

- Optimized Conditions : Temperature (e.g., 80°C for acid chloride formation), solvent selection (THF or toluene), and stoichiometric control (e.g., 1.5 eq. amine for amidation) are critical for yield and purity .

Q. Key Parameters :

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are the critical spectral markers?

Methodological Answer:

Q. Example Data :

| Technique | Critical Markers | Evidence Reference |

|---|---|---|

| ¹H NMR | δ 2.3 ppm (3,6,8-CH₃), δ 8.2 ppm (quinoline H) | |

| ESI-MS | [M+H]⁺ = Calculated molecular mass ± 0.1 Da |

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields when varying substituents in analogous quinoline syntheses?

Methodological Answer : Discrepancies often arise from steric/electronic effects of substituents (e.g., methyl vs. chloro groups). Strategies include:

- Systematic Screening : Vary reaction parameters (e.g., solvent polarity, catalyst loading) for each substituent. For example, bulky 3,6,8-trimethyl groups may require longer reaction times or higher temps .

- Mechanistic Studies : Use DFT calculations or kinetic assays to identify rate-limiting steps. Electron-withdrawing groups (e.g., Cl) may slow cyclization vs. electron-donating methyl groups .

- Byproduct Analysis : TLC or HPLC monitoring can detect intermediates (e.g., N-oxides) that reduce yield .

Q. Case Study :

Q. What strategies are recommended for designing derivatives of this compound to explore structure-activity relationships (SAR)?

Methodological Answer :

- Functional Group Manipulation :

- Biological Target Docking : Use molecular docking to prioritize derivatives with predicted binding affinity to enzymes (e.g., kinases or bacterial targets) .

- Parallel Synthesis : Generate libraries via combinatorial chemistry, varying substituents at the 3,6,8-methyl or 2-phenyl positions .

Q. Example Derivative Synthesis :

Q. How can researchers address stability issues during storage or reaction of this compound?

Methodological Answer :

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation .

- Reaction Stability : Avoid prolonged exposure to moisture or light. Use anhydrous solvents (e.g., THF over EtOH) for reactions .

- Degradation Analysis : Monitor via HPLC or TLC; if decomposition occurs, add stabilizers (e.g., BHT for radical-mediated degradation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.